molecular formula C19H27N3O2 B7690292 N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7690292
M. Wt: 329.4 g/mol
InChI Key: VHXOASQOFIVTCN-UHFFFAOYSA-N
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Description

N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide is a compound that has gained significant attention in scientific research. It is a member of the oxadiazole family, which is known for its diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties make it a useful tool for investigating the mechanisms of cancer cell growth, fungal and bacterial infections, and inflammation. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential as a therapeutic agent for cancer, fungal and bacterial infections, and inflammation. Another area of interest is its potential as a tool for investigating the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process. The first step is the preparation of 4-(tert-butyl)phenylhydrazine. This is achieved by reacting tert-butylbenzene with hydrazine hydrate in the presence of a catalyst. The second step involves the reaction of 4-(tert-butyl)phenylhydrazine with ethyl 3-oxobutanoate to form 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine. The final step is the reaction of 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-amine with tert-butyl 3-bromo-2-methylpropanoate to form N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(tert-butyl)-3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-tert-butyl-3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-18(2,3)14-9-7-13(8-10-14)17-20-16(24-22-17)12-11-15(23)21-19(4,5)6/h7-10H,11-12H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXOASQOFIVTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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